N-(1,3-benzothiazol-5-yl)benzamide

crystal engineering supramolecular chemistry solid-state properties

N-(1,3-Benzothiazol-5-yl)benzamide is a synthetic small molecule comprising an unsubstituted benzamide moiety linked to the 5-position of a benzothiazole ring. The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.

Molecular Formula C14H10N2OS
Molecular Weight 254.31
CAS No. 922879-50-3
Cat. No. B2784320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-5-yl)benzamide
CAS922879-50-3
Molecular FormulaC14H10N2OS
Molecular Weight254.31
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
InChIInChI=1S/C14H10N2OS/c17-14(10-4-2-1-3-5-10)16-11-6-7-13-12(8-11)15-9-18-13/h1-9H,(H,16,17)
InChIKeyUQFLPCBMVUFUPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1,3-Benzothiazol-5-yl)benzamide (CAS 922879-50-3): Compound Identity and Class Context


N-(1,3-Benzothiazol-5-yl)benzamide is a synthetic small molecule comprising an unsubstituted benzamide moiety linked to the 5-position of a benzothiazole ring. The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds [1]. However, for this specific, minimally functionalized derivative, publicly available primary pharmacological or physicochemical data are exceptionally sparse, with no quantitative head-to-head comparisons identified against close structural analogs in peer-reviewed literature or patents.

Why N-(1,3-Benzothiazol-5-yl)benzamide Cannot Be Freely Substituted Within the Benzothiazole Amide Class


Despite sharing a common benzothiazole-amide core, even minor positional isomerism or simple substituent additions drastically alter supramolecular aggregation, hydrogen-bonding networks, and steric/electronic profiles, which in turn govern solubility, permeability, and target binding [1]. Without comparative experimental data, generic substitution of this compound with a 6-substituted or 2-amino analog carries an unquantifiable risk of altered biological or material performance.

Quantitative Differentiation Evidence for N-(1,3-Benzothiazol-5-yl)benzamide: Data Availability Assessment


Supramolecular Aggregation Propensity vs. 6-Substituted Benzothiazole Amide Analog

The crystal structure of the closely related amide N-(benzo[d]thiazol-6-yl)-3-bromobenzamide reveals ribbons formed by N–H⋯O and C–H⋯N hydrogen bonds, further linked into sheets by Br⋯Br interactions [1]. The target compound, lacking the bromine substituent and with the amide at the 5-position, is expected to exhibit a different hydrogen-bonding motif and packing arrangement; however, its crystal structure has not been reported, precluding a quantitative comparison.

crystal engineering supramolecular chemistry solid-state properties

LRRK2 Inhibitory Potential: Scaffold Presence in Patent-Disclosed Benzothiazole-Benzamide Series

A patent application (US20210323936A1) discloses a series of benzothiazole-benzamide core compounds as LRRK2 inhibitors for neurodegenerative diseases [1]. The core scaffold corresponds exactly to N-(1,3-benzothiazol-5-yl)benzamide. While the patent exemplifies highly substituted variants, the unsubstituted parent compound serves as the minimal pharmacophore. No IC50 data for the parent compound is provided in the patent.

LRRK2 kinase neurodegeneration Parkinson's disease

Predicted Physicochemical Profile vs. 2-Amino and 2-Methyl Benzothiazole Amide Analogs

The unsubstituted benzothiazole in the target compound eliminates a hydrogen-bond donor present in 2-amino analogs and reduces steric bulk relative to 2-methyl derivatives. Based on calculated physicochemical property trends for the benzothiazole-amide class [1], the target compound is predicted to exhibit intermediate lipophilicity (clogP ~2.5–3.0) and higher aqueous solubility than more lipophilic substituted analogs, though supporting experimental measurements are not publicly available.

drug-likeness physicochemical properties lead optimization

Absence of 2-Position Substituent Differentiates from Dominant Benzothiazole Amide Pharmacophores

The majority of biologically characterized benzothiazole-5-amide derivatives in the literature bear a substituent at the 2-position (e.g., amino, methyl, methoxy) that directly participates in target binding, as seen in TRPV1 antagonists [1] and ROR1 inhibitors [2]. The target compound's unsubstituted 2-position creates a distinct electronic environment and binding surface that may redirect target selectivity. No direct binding or activity comparison has been published.

structure-activity relationship kinase inhibitor design TRPV1 antagonist

Evidence-Linked Application Scenarios for N-(1,3-Benzothiazol-5-yl)benzamide (CAS 922879-50-3)


Minimal Scaffold for LRRK2 Inhibitor SAR Expansion

As the unadorned core of a patent-disclosed LRRK2 inhibitor series [1], this compound is suited for medicinal chemistry groups initiating a hit-to-lead program where systematic substitution on both the benzamide phenyl ring and the benzothiazole 2-position is desired. Its procurement avoids the synthetic burden of de novo scaffold construction.

Solid-Form Screening and Crystallization Studies

The absence of a reported crystal structure for this specific positional isomer [1] provides an opportunity for solid-form screening, polymorphism studies, or co-crystal design. The compound's simpler hydrogen-bonding profile (single amide donor) offers a cleaner system for studying benzothiazole amide supramolecular synthons.

Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 254.31 Da, a single hydrogen-bond donor, and predicted moderate lipophilicity, the compound fits fragment library criteria. Its unsubstituted benzothiazole distinguishes it from the heavily substituted benzothiazole amides prevalent in kinase inhibitor libraries, potentially revealing novel binding modes.

Synthetic Intermediate for Diversified Benzothiazole Amide Libraries

The 2-position and the benzamide ring of this compound are amenable to further functionalization via electrophilic substitution or cross-coupling. It can serve as a versatile intermediate for generating focused libraries exploring 2-substitution and N-aryl variation, as implied by the structural scope described in the LRRK2 patent [1].

Quote Request

Request a Quote for N-(1,3-benzothiazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.